molecular formula C18H28Cl3N5 B11819383 1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine Trihydrochloride

1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine Trihydrochloride

Cat. No.: B11819383
M. Wt: 420.8 g/mol
InChI Key: ZSUHKPUPLPQJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine Trihydrochloride is a synthetic compound known for its potential applications in various scientific fields. This compound belongs to the class of imidazoquinolines, which are recognized for their immunomodulatory properties. It has been studied for its role as a Toll-like receptor (TLR) agonist, particularly TLR7 and TLR8, which are crucial in the immune response .

Preparation Methods

The synthesis of 1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine involves several steps. One common method includes the use of substituted amide derivatives of quinoline in the presence of iodobenzenediacetate as a catalyst. This process involves Hofmann rearrangement and intramolecular cyclization . Industrial production methods may vary, but they typically involve optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine involves its interaction with Toll-like receptors, particularly TLR7 and TLR8. Upon binding to these receptors, it activates downstream signaling pathways that lead to the production of cytokines and other immune response mediators. This activation enhances the body’s immune response, making it useful in vaccine development and antiviral therapies .

Comparison with Similar Compounds

Similar compounds include imiquimod and resiquimod, which are also TLR7/8 agonists. 1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine is unique due to its specific structural modifications that may enhance its efficacy and reduce side effects. Other similar compounds include:

Properties

Molecular Formula

C18H28Cl3N5

Molecular Weight

420.8 g/mol

IUPAC Name

1-(4-aminobutyl)-2-butylimidazo[4,5-c]quinolin-4-amine;trihydrochloride

InChI

InChI=1S/C18H25N5.3ClH/c1-2-3-10-15-22-16-17(23(15)12-7-6-11-19)13-8-4-5-9-14(13)21-18(16)20;;;/h4-5,8-9H,2-3,6-7,10-12,19H2,1H3,(H2,20,21);3*1H

InChI Key

ZSUHKPUPLPQJGC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1CCCCN)C3=CC=CC=C3N=C2N.Cl.Cl.Cl

Origin of Product

United States

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